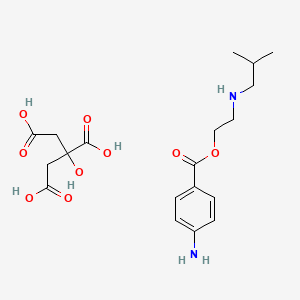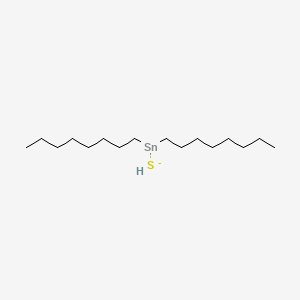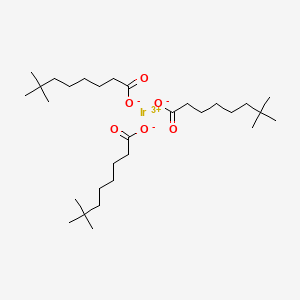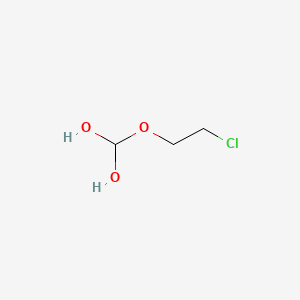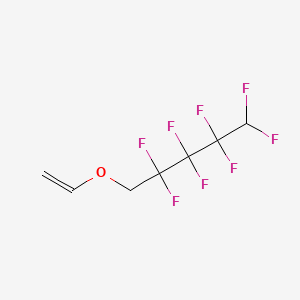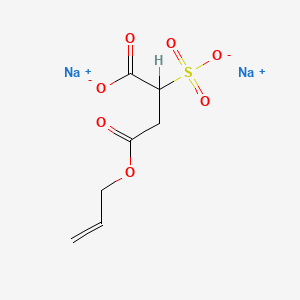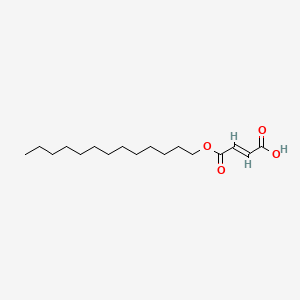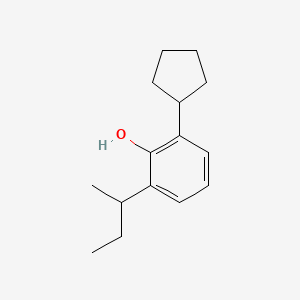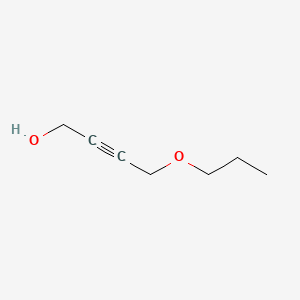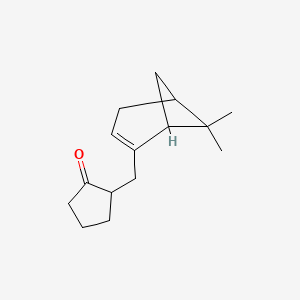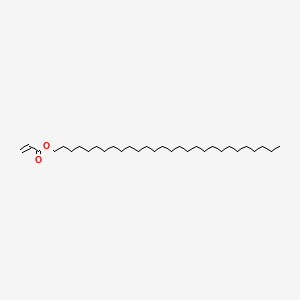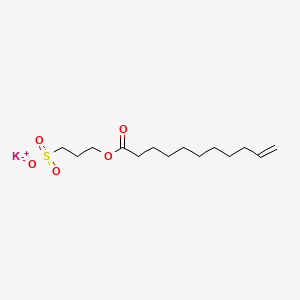
Isopropyl hydrogen methylphosphonite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl hydrogen methylphosphonite is an organophosphorus compound with the molecular formula C4H11O2P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes an isopropyl group, a hydrogen atom, and a methylphosphonite group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl hydrogen methylphosphonite can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphite with methyl iodide. This reaction typically occurs under mild conditions and yields high purity this compound . Another method involves the hydrolysis of diisopropyl methylphosphonate under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using readily available reagents. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve yields . This method offers advantages such as reduced reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Isopropyl hydrogen methylphosphonite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and molecular iodine as a catalyst for phosphorylation reactions . The conditions for these reactions vary, with some requiring high temperatures and others proceeding under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have significant applications in different fields, including medicine and materials science .
Scientific Research Applications
Isopropyl hydrogen methylphosphonite has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyl hydrogen methylphosphonite involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with metabolic pathways. For example, its derivatives can inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite on bone surfaces . This interaction prevents the biosynthesis of essential lipids required for cellular functions.
Comparison with Similar Compounds
Isopropyl hydrogen methylphosphonite can be compared with other similar compounds, such as:
Diisopropyl methylphosphonate: Similar in structure but differs in its reactivity and applications.
Ethyl methylphosphonate: Another related compound with distinct chemical properties and uses.
Phosphonic acids: These compounds share similar functional groups but have different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and find applications in diverse fields.
Properties
CAS No. |
67538-57-2 |
|---|---|
Molecular Formula |
C4H11O2P |
Molecular Weight |
122.10 g/mol |
IUPAC Name |
methyl(propan-2-yloxy)phosphinous acid |
InChI |
InChI=1S/C4H11O2P/c1-4(2)6-7(3)5/h4-5H,1-3H3 |
InChI Key |
YIZNYMADIRZRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


